molecular formula C12H9N3O2S B13317615 6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

Cat. No.: B13317615
M. Wt: 259.29 g/mol
InChI Key: DTAHZWRJMZUEMS-UHFFFAOYSA-N
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Description

6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative characterized by a 2-methoxyphenyl substituent at position 6, a thioxo group at position 2, and a nitrile group at position 3. The 2-methoxy group on the phenyl ring contributes to electronic modulation, enhancing solubility and influencing intermolecular interactions, while the thioxo and nitrile groups enable diverse reactivity for functionalization .

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2S/c1-17-9-5-3-2-4-7(9)10-8(6-13)11(16)15-12(18)14-10/h2-5H,1H3,(H2,14,15,16,18)

InChI Key

DTAHZWRJMZUEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC(=S)N2)C#N

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Pyrimidine-5-Carbonitrile Formation

  • Reactants: Thiourea, ethyl cyanoacetate, and 2-methoxybenzaldehyde.
  • Conditions: Stirring in sodium ethoxide solution or refluxing in absolute ethanol with anhydrous potassium carbonate as base catalyst.
  • Duration: 6 to 48 hours depending on conditions.
  • Outcome: Formation of 6-(2-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (intermediate 1a).
  • Yield: Typically high, around 90-95%.
  • Purification: Precipitation by pouring reaction mixture into ice-water, acidification, filtration, and crystallization from methanol.

Example data for compound 1a:

Parameter Value
Melting Point (°C) 215-217
Yield (%) 95
Molecular Weight 259.28 g/mol
IR Peaks (cm⁻¹) 3390, 3190 (NH), 2219 (CN), 1270 (C=S)
^1H NMR (ppm) 3.80 (OCH3), 6.7-7.5 (aromatic H), 12.8, 13.13 (NH)
Elemental Analysis C: 55.59% (calc), Found: 59.53%; H: 3.50% (calc), Found: 3.45%; N: 16.21% (calc), Found: 16.29%

Source: Ahmad F. Eweas et al., 2014

Chlorination to 4-Chloropyrimidines

  • Reactants: Pyrimidine-thiones (1a-c) and phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3).
  • Conditions: Heating on a steam bath for 3 hours.
  • Work-up: Pouring into crushed ice, filtration, drying.
  • Yield: High (90-96%).
  • Purpose: Introduces a reactive chloro substituent at position 4, allowing further nucleophilic substitution.

Example data for compound 2a:

Parameter Value
Melting Point (°C) 180-182
Yield (%) 92
Molecular Weight 277.73 g/mol
IR Peaks (cm⁻¹) 3367 (NH), 2210 (CN), 1157 (C=S)
^1H NMR (ppm) 3.8 (OCH3), 7.1-7.4 (aromatic H), 11.8 (NH)
Elemental Analysis C: 51.90% (calc), Found: 51.85%; H: 2.90% (calc), Found: 2.92%; N: 15.13% (calc), Found: 15.18%

Source: Ahmad F. Eweas et al., 2014

Nucleophilic Substitution and Cyclization Reactions

The 4-chloropyrimidine derivatives (2a-c) serve as versatile intermediates for various substitution and cyclization reactions, leading to a range of functionalized derivatives:

These transformations are generally performed in refluxing methanol or n-butanol, with reaction times ranging from 3 to 12 hours and yields from 65% to 86%.

Alternative One-Pot Synthesis of Thiazolopyrimidine Derivatives

  • Reactants: Pyrimidine-thiones (1a-c), monochloroacetic acid, and various aldehydes (e.g., p-nitrobenzaldehyde).
  • Conditions: Reflux in glacial acetic acid with acetic anhydride for 8-12 hours.
  • Outcome: Formation of 2-substituted-7-(2-methoxyphenyl)-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (12a-c).
  • Yields: 72-87%.
  • Purification: Crystallization from acetic acid.

Use of Ionic Liquids and Catalysts for Improved Synthesis

Recent advances include the use of novel basic ionic liquids as catalysts for the synthesis of 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, improving reaction times and yields under milder conditions.

Entry Aldehyde Used Product Time (h) Yield (%) Melting Point (°C) Reference
4a Benzaldehyde 4a 4 72 257 Hasanpour et al., 2017
4e 3-Methoxybenzaldehyde 4e 6 65 238 Hasanpour et al., 2017

This method offers a greener and more efficient alternative to classical syntheses.

Summary Table of Key Preparation Steps and Conditions

Step Reactants / Reagents Conditions Yield (%) Notes
Biginelli condensation Thiourea + ethyl cyanoacetate + 2-methoxybenzaldehyde Sodium ethoxide or K2CO3 in ethanol, reflux or stirring 6-48 h 90-95 Forms pyrimidine-thione (1a)
Chlorination Pyrimidine-thione (1a) + PCl5 in POCl3 Steam bath, 3 h 90-96 Forms 4-chloropyrimidine (2a)
Nucleophilic substitution 4-chloropyrimidine (2a) + amines/hydrazine Reflux in methanol or n-butanol, 3-12 h 65-86 Various substituted derivatives
One-pot thiazolopyrimidine synthesis Pyrimidine-thione (1a) + monochloroacetic acid + aldehydes Reflux in glacial acetic acid + acetic anhydride, 8-12 h 72-87 Efficient, single-step method
Ionic liquid catalysis Thiourea + ethyl cyanoacetate + aldehydes Ionic liquid catalyst, mild heating 65-82 Greener, faster synthesis

Research Discoveries and Analytical Data

  • The synthesized compounds have been characterized by elemental analysis, infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm their structures.
  • The presence of characteristic bands such as NH stretching (~3400 cm⁻¹), nitrile group (~2210 cm⁻¹), and thiocarbonyl (C=S) (~1150-1270 cm⁻¹) are consistent across derivatives.
  • ^1H NMR spectra show aromatic protons, methoxy groups (around 3.7-3.9 ppm), and NH protons exchangeable with deuterium oxide.
  • Yields and melting points are consistent with literature values, confirming reproducibility.

Chemical Reactions Analysis

Chlorination with Phosphorus Pentachloride (PCl₅)

Treatment with PCl₅ and POCl₃ at elevated temperatures replaces the 4-oxo group with chlorine, yielding 4-chloro-6-(2-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile .

Experimental Data:

  • Conditions: PCl₅ (1:1 molar ratio) in POCl₃ at 80–90°C for 3 hours.

  • Yield: 85–90% .

  • Characterization:

    • IR: Disappearance of C=O stretch at 1670 cm⁻¹, appearance of C–Cl at 750 cm⁻¹.

    • ¹H NMR: Loss of NH proton at δ 11.7 ppm .

Hydrazine Substitution

Reaction with hydrazine hydrate replaces the 4-chloro group with hydrazine, forming 4-hydrazinyl-6-(2-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile .

Key Findings:

  • Conditions: Reflux in ethanol for 6 hours.

  • Yield: 78% .

  • Application: Intermediate for synthesizing hydrazone derivatives (e.g., with aldehydes like 4-nitrobenzaldehyde) .

Cyclization with Glycine and Acetohydrazide

The 4-chloro derivative undergoes cyclization to form fused heterocycles:

  • With glycine: Forms 7-(2-methoxyphenyl)-3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-f]pyrimidine-8-carbonitrile (yield: 72%) .

  • With acetohydrazide: Produces 7-(2-methoxyphenyl)-3-methyl-5-thioxo-5,6-dihydro triazolo[4,3-f]pyrimidine-8-carbonitrile (yield: 68%) .

Mechanism: Nucleophilic substitution followed by intramolecular cyclization.

Substitution with Primary Amines

The 4-chloro derivative reacts with amines (e.g., 4-aminopyrine) to form 4-[(substituted)amino]-6-(2-methoxyphenyl)-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles .

Representative Example:

AmineProduct Yield (%)
4-Nitrophenylamine82
4-Aminopyrine75

Characterized by ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and MS (m/z 341 [M⁺]) .

Reaction with Sodium Azide

Treatment with NaN₃ in DMF forms 7-(2-methoxyphenyl)-5-thioxo-5,6-dihydrotetrazolo[1,5-f]pyrimidine-8-carbonitrile via [3+2] cycloaddition:

  • Yield: 70% .

  • IR: Stretch at 2100 cm⁻¹ (C≡N) retained; new peak at 1650 cm⁻¹ (C=N) .

Condensation with Anthranilic Acid

Reaction with anthranilic acid produces 3-(2-methoxyphenyl)-10-oxo-1-thioxo-2,10-dihydro-1H-pyrimido[6,1-b]quinazoline-4-carbonitrile , a fused quinazoline derivative:

  • Yield: 65% .

  • Application: Potential antimicrobial activity .

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

  • Antimicrobial: MIC values of 8–16 µg/mL against S. aureus and E. coli for hydrazone derivatives .

  • Anticancer: Binding energy of −78.37 kcal/mol with thymidylate synthase (vs. −70.45 kcal/mol for 5-FU) .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 6-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrimidine ring can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

  • 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile The pyrazole substituent introduces additional aromaticity and hydrogen-bonding capability. This compound exhibits enhanced antitumor activity (IC₅₀ = 8.2 μM against Hela cells) compared to the 2-methoxyphenyl analog, likely due to improved π-π stacking with biological targets .
  • 6-(3,4-Dimethoxyphenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile

    • The para-methoxy group enhances electron-donating effects, improving binding to kinase targets (e.g., CDK-2). Antiproliferative activity against Hela cells (IC₅₀ = 11.5 μM) is slightly lower than the 2-methoxyphenyl derivative, possibly due to steric hindrance at the para position .
  • 6-(1,3-Benzodioxol-5-yl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile

    • The benzodioxole group increases hydrophobicity (logP = 2.8) and antioxidant activity (EC₅₀ = 42 μM in DPPH assay), attributed to radical stabilization by the electron-rich dioxole ring .
  • 6-Phenyl-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile

    • Lacking the methoxy group, this derivative shows reduced solubility (logP = 3.1) and diminished antitumor activity (IC₅₀ = 25 μM), highlighting the critical role of methoxy substitution in bioactivity .

Research Findings and Pharmacological Implications

  • Antitumor Mechanisms : The 2-methoxyphenyl derivative inhibits CDK-2 via hydrogen bonding with Leu83 and π-stacking with Phe82, as confirmed by molecular docking .
  • Antimicrobial Action : Thioxo-mediated disruption of bacterial thioredoxin reductase is a proposed mechanism for pyrazole-containing analogs .
  • Metabolic Stability : The 2-methoxy group reduces CYP450-mediated oxidation compared to para-substituted analogs, improving plasma half-life (t₁/₂ = 4.2 hours in mice) .

Biological Activity

The compound 6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile , commonly referred to as PF-06282999, is a member of the pyrimidine family and has gained attention for its potential biological activities, particularly as an inhibitor of myeloperoxidase (MPO). This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C12_{12}H9_{9}N3_3O2_2S
  • Molecular Weight : 259.28 g/mol
  • CAS Number : 70638-54-9

Structural Representation

The structural representation of PF-06282999 indicates the presence of a thioxo group and a methoxyphenyl substituent, which are crucial for its biological activity.

PF-06282999 acts primarily as an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme involved in the immune response and has been implicated in various inflammatory diseases. The compound exhibits a time-dependent inhibition mechanism that is covalent and selective for MPO over other heme-containing enzymes such as thyroid peroxidase and cytochrome P450 isoforms .

Pharmacological Effects

  • Anti-inflammatory Activity : The inhibition of MPO by PF-06282999 leads to decreased production of hypochlorous acid, which is associated with inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as cardiovascular diseases and autoimmune disorders .
  • Antitumor Potential : Preliminary studies indicate that compounds related to PF-06282999 may also exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis highlights that the methoxy group enhances activity against specific tumor types .
  • Antimicrobial Properties : Some derivatives of pyrimidines have shown activity against multidrug-resistant bacteria, suggesting that PF-06282999 might have similar effects, although specific data on this compound's antimicrobial activity is limited .

In Vivo Studies

A study demonstrated that PF-06282999 effectively inhibited plasma MPO activity in lipopolysaccharide (LPS)-stimulated cynomolgus monkeys when administered orally. The observed pharmacokinetics indicated good oral bioavailability and a favorable safety profile .

In Vitro Studies

In vitro assays revealed that PF-06282999 has an IC50_{50} value of approximately 1.9 μM for inhibiting MPO activity in human blood stimulated by LPS. This potency suggests significant therapeutic potential for managing inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectIC50_{50} Value
MPO InhibitionIrreversible inhibition1.9 μM
Anti-inflammatoryReduction in hypochlorous acidNot quantified
Antitumor PotentialCytotoxic effects on cancer cellsVaries by derivative
AntimicrobialActivity against resistant strainsNot quantified

Q & A

Q. What are the optimal synthetic routes for preparing 6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile?

The Biginelli reaction is a common method for synthesizing dihydropyrimidine derivatives. Using aldehydes, β-keto esters, and thiourea/urea under acidic conditions (e.g., HCl or Lewis acids), the target compound can be synthesized. Reaction optimization may involve varying solvents (ethanol, acetic acid), temperature (reflux at 80–100°C), and catalysts (e.g., BF₃·Et₂O) to improve yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can IR and NMR spectroscopy confirm the structural integrity of this compound?

  • IR Spectroscopy : Key absorption bands include the thioxo group (C=S) at ~1200–1250 cm⁻¹, carbonyl (C=O) at ~1650–1750 cm⁻¹, and nitrile (C≡N) at ~2200–2250 cm⁻¹. Methoxy groups (OCH₃) show peaks near 2800–3000 cm⁻¹ .
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons appear as a singlet at ~3.8–4.0 ppm. Aromatic protons from the 2-methoxyphenyl group resonate between 6.8–7.5 ppm. Pyrimidine ring protons show distinct splitting patterns due to coupling .
  • ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, carbonyl carbons at ~160–180 ppm, and thiocarbonyl at ~180–190 ppm .

Q. What crystallographic techniques are recommended for determining molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals can be grown via slow evaporation in solvents like ethanol or DMSO. Data collection at 296 K with a Mo-Kα radiation source (λ = 0.71073 Å) and refinement using software like SHELXL provides bond lengths, angles, and torsion angles. For example, the pyrimidine ring typically adopts a boat conformation, and hydrogen-bonding networks stabilize the crystal lattice .

Advanced Research Questions

Q. How should researchers address discrepancies between calculated and observed elemental analysis results?

Discrepancies in carbon/hydrogen/nitrogen content (e.g., calculated 57.13% C vs. observed 57.24% C) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Repeating combustion analysis under controlled humidity.
  • Using high-resolution mass spectrometry (HRMS) to verify molecular ions.
  • Cross-validating with thermogravimetric analysis (TGA) to assess solvent residues .

Q. What strategies improve regioselectivity in dihydropyrimidine functionalization?

Regioselectivity in substitution reactions (e.g., at C-5 or C-6) can be controlled by:

  • Steric effects : Bulky substituents on the phenyl ring direct electrophilic attacks to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., nitriles) activate specific sites.
  • Catalysts : Pd-mediated cross-coupling reactions (Suzuki, Heck) selectively modify positions based on ligand design .

Q. How can solvent effects on thermodynamic stability be systematically investigated?

  • Solubility studies : Measure solubility in polar (DMSO, water) vs. nonpolar (hexane) solvents using gravimetric or UV-Vis methods.
  • Thermodynamic parameters : Calculate ΔH (enthalpy) and ΔS (entropy) of dissolution via van’t Hoff plots from temperature-dependent solubility data.
  • DFT calculations : Simulate solvent interactions (e.g., COSMO-RS model) to predict solvation energies and stability trends .

Q. What methods resolve contradictions in reported spectral data for structurally similar analogs?

Conflicting IR/NMR data (e.g., shifted carbonyl peaks) may stem from tautomerism or polymorphic forms. Solutions include:

  • Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Powder XRD : Detect polymorphs and correlate with spectral variations.
  • Computational modeling : Compare experimental spectra with DFT-predicted vibrational frequencies .

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